
Tetrakis(2-methoxyethoxy)silane
Overview
Description
Tetrakis(2-methoxyethoxy)silane (CAS: 2157-45-1) is a tetrafunctional organosilicon compound with four 2-methoxyethoxy (-OCH₂CH₂OCH₃) groups attached to a central silicon atom. It is synthesized via transesterification of tetraethyl orthosilicate with ethylene glycol monomethyl ether, achieving yields of ~87% . This compound is notable for its hydrophobic properties and is widely used in industrial applications, such as surface treatment of glass powder in concrete to enhance water resistance . Its molecular structure enables crosslinking and adhesion promotion, making it valuable in materials science.
Mechanism of Action
Target of Action
Tetrakis(2-methoxyethoxy)silane is primarily used as a chemical intermediate . This means that it is often used in the synthesis of other compounds, serving as a critical component in various chemical reactions .
Mode of Action
The specific interactions of this compound with its targets are complex and depend on the particular chemical reaction in which it is involved. As an intermediate, it can undergo various transformations, including hydrolysis, condensation, and polymerization .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary widely, depending on the specific chemical reactions it is involved in. It is known to react slowly with moisture or water, indicating its role in hydrolytic reactions .
Pharmacokinetics
It has a boiling point of 179°C and a density of 1.079, suggesting that it is a relatively stable compound under normal conditions . Its hydrolytic sensitivity indicates that it may be metabolized or broken down in the presence of water .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate, its primary role is to facilitate the formation of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity with moisture suggests that it may behave differently in dry versus humid conditions . Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability .
Biological Activity
Tetrakis(2-methoxyethoxy)silane (TMES), with the CAS number 2157-45-1, is an organosilicon compound that has garnered interest for its diverse applications, particularly in the fields of materials science and biomedicine. This article delves into the biological activity of TMES, summarizing its chemical properties, mechanisms of action, and relevant research findings.
TMES is a silicate ester characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₈O₈Si |
Molecular Weight | 328.431 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 299.6 ± 40.0 °C |
Melting Point | < 0 °C |
Flash Point | 113.3 ± 27.7 °C |
These properties suggest that TMES is a stable compound under normal conditions, making it suitable for various applications.
Mechanisms of Biological Activity
The biological activity of TMES can be attributed to its ability to interact with biological systems through several mechanisms:
- Polymerization and Hydrolysis : TMES undergoes hydrolysis in the presence of water, leading to the formation of silanol groups that can further polymerize to form silicate networks. This property is crucial for its use in drug delivery systems and tissue engineering, where it can create biocompatible scaffolds .
- Silicon Bioactivity : Silicon compounds have been shown to promote cellular activities such as proliferation and differentiation. TMES can enhance the deposition of calcium phosphate in osteoblasts, which is vital for bone regeneration .
Case Studies and Research Findings
- Tissue Engineering Applications : Research indicates that TMES-based scaffolds support cell adhesion and growth in vitro. A study demonstrated that fibroblasts cultured on TMES-modified surfaces exhibited enhanced proliferation compared to control surfaces .
- Drug Delivery Systems : TMES has been investigated for its potential in drug delivery due to its ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles. In one study, TMES-based hydrogels successfully delivered anti-cancer drugs with sustained release characteristics over several days .
- Biocompatibility Studies : Biocompatibility assessments reveal that TMES does not elicit significant cytotoxic effects on mammalian cells at concentrations typically used in biomedical applications. In vivo studies have shown favorable responses when TMES is used in implants, with minimal inflammatory reactions observed .
Scientific Research Applications
Tetrakis(2-methoxyethoxy)silane, also known as tetrakis(2-methoxyethyl) orthosilicate, is an organosilicon compound with the molecular formula C12H28O8Si and a molecular weight of 328.43 g/mol. It is a colorless liquid with a mild odor and has applications in materials science and organic synthesis.
Scientific Research Applications
This compound is used in various fields, including surface coatings, adhesives, and the preparation of ethylalkoxysilanes . Interaction studies often focus on its hydrolysis products and their biological effects. Upon entering biological systems, it rapidly hydrolyzes to form 2-methoxyethanol, which can be oxidized to methoxyacetic acid. Understanding the interactions between these metabolites and cellular components is crucial for assessing the safety and efficacy of this compound in practical applications.
Surface Coatings
this compound is used as a precursor for siloxane polymers that enhance surface properties such as hydrophobicity and adhesion.
Adhesives
It is used in adhesives .
Other Applications
this compound also sees use in fillers, foundry applications, rubber, resin, paint, and aerosol products . It functions as a crosslinking agent and adhesion promoter in these applications .
Comparison with Similar Compounds
this compound has structural similarities with other compounds, each exhibiting unique properties:
- Tris(2-methoxyethyl) silane Contains three 2-methoxyethyl groups and has lower viscosity.
- Vinyl tris(2-methoxyethyl) silane Incorporates a vinyl group and is useful for polymerization reactions.
- Bis(2-methoxyethyl) divinylsilane Has two vinyl groups that allow for cross-linking in polymer networks.
The uniqueness of this compound lies in its four substituents of 2-methoxyethyl groups, which provide enhanced solubility and reactivity compared to its tris- or bis-substituted counterparts. This characteristic makes it particularly valuable in applications requiring robust bonding properties and chemical stability.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Tetrakis(2-methoxyethoxy)silane, and how do reaction conditions influence yield?
this compound (CAS 2157-45-1) is synthesized via two primary routes:
- Route 1 : Transesterification of tetraethyl orthosilicate with ethylene glycol monomethyl ether, achieving ~87% yield under controlled reflux conditions. This method requires anhydrous solvents and inert atmospheres to prevent hydrolysis .
- Route 2 : Reaction of silicon tetrachloride with ethylene glycol monomethyl ether, though this route is less common due to handling challenges with volatile byproducts like HCl. Key factors affecting yield include stoichiometric ratios, temperature control (typically 60–80°C), and moisture exclusion.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Used as a non-volatile NMR standard for high-temperature studies due to its stability. ¹H and ²⁹Si NMR confirm structural integrity and purity .
- FTIR Spectroscopy : Identifies functional groups (e.g., Si-O-C stretching at ~1100 cm⁻¹ and methoxy C-O bonds at ~2850 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (calculated: 352.4 g/mol) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-linking applications?
Discrepancies in cross-linking efficiency often arise from:
- Moisture Sensitivity : Hydrolysis of silane groups can prematurely initiate cross-linking, skewing results. Strict anhydrous handling (e.g., glovebox use) is critical .
- Catalyst Variability : Studies using Pt-based vs. peroxide catalysts report divergent kinetics. Systematic screening of catalysts under standardized conditions (e.g., 120°C, 1–5 wt% catalyst) is recommended .
- Substrate Compatibility : Hydrophobic vs. hydrophilic substrates alter interfacial adhesion; surface pretreatment (e.g., plasma oxidation) may harmonize data .
Q. What experimental strategies optimize the stability of this compound in long-term storage?
- Storage Conditions : Store under nitrogen or argon at –20°C to prevent moisture ingress and thermal degradation. Containers must be sealed with PTFE-lined caps .
- Stabilizers : Addition of radical inhibitors (e.g., BHT at 0.1–0.5 wt%) mitigates autoxidation.
- Monitoring : Regular FTIR or Karl Fischer titration detects hydrolytic or oxidative degradation .
Q. How does the steric hindrance of methoxyethoxy groups influence the compound’s reactivity in sol-gel processes?
The bulky methoxyethoxy substituents reduce hydrolysis rates compared to smaller alkoxy groups (e.g., ethoxy). This steric effect:
- Slows Condensation : Requires higher temperatures (≥80°C) or acidic/basic catalysts (e.g., HCl or NH₃) to accelerate gelation.
- Enhances Pore Structure Control : Enables tailored mesoporous materials with uniform pore sizes (2–10 nm), as observed in SAXS studies .
Q. Methodological Challenges
Q. What protocols ensure reproducibility in synthesizing this compound-derived hybrid materials?
- Precursor Purification : Distill ethylene glycol monomethyl ether to ≤50 ppm water content before use .
- Stoichiometric Precision : Maintain a 4:1 molar ratio of ethylene glycol monomethyl ether to silicon precursor to avoid incomplete substitution.
- In Situ Characterization : Use real-time Raman spectroscopy to monitor reaction progress and intermediate formation .
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
- DFT Calculations : Predict bond dissociation energies (e.g., Si-O vs. C-O) to identify thermodynamically favored reaction pathways.
- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents, explaining solubility discrepancies (e.g., miscibility in THF but not hexane) .
Q. Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing variability in cross-linking density measurements?
- ANOVA : Tests batch-to-batch variability (e.g., from moisture contamination).
- Error-Weighted Regression : Correlates cross-linking density with catalyst concentration, accounting for measurement uncertainty in DMA or swelling tests .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Silanes
Substituent-Driven Functional Comparisons
Alkoxy-Substituted Silanes
- Key Observations :
- Longer alkoxy chains (e.g., butoxyethyl, ethylhexoxy) increase hydrophobicity and thermal stability. Tetrakis(2-ethylhexoxy)silane has a boiling point of 419°C , compared to lower-chain analogs.
- Shorter chains (e.g., methoxyethoxy) enhance reactivity in crosslinking due to reduced steric hindrance .
Amino-Substituted Silanes
Compound Name | Substituent | Applications |
---|---|---|
Tetrakis(dimethylamino)silane | Dimethylamino | Low-temperature CVD of SiO₂ films |
Tetrakis(diethylamino)silane | Diethylamino | Atmospheric-pressure CVD precursors |
- Key Observations: Amino groups lower deposition temperatures in CVD processes. For example, tetrakis(dimethylamino)silane forms SiO₂ films at ≥40°C, whereas tetraethoxysilane (TEOS) requires 350–400°C .
Aryl/Alkyne-Substituted Silanes
- Key Observations: Aryl-ethynyl groups improve electronic conductivity. For instance, phenylethynyl-substituted silanes exhibit microscopic conductivity in hybrid nanomaterials . Halogenation (e.g., fluorine in TFPES) enhances polarizability, making these compounds suitable for ferroelectric applications .
Physical and Chemical Property Trends
Boiling Points and Reactivity
- Tetrakis(2-ethylhexoxy)silane : Boiling point = 419°C, density = 0.879 g/cm³ .
- This compound : Lower boiling point (exact data unavailable) due to shorter substituents.
- Reactivity decreases with bulkier substituents. Methoxyethoxy’s smaller size favors faster hydrolysis and crosslinking compared to ethylhexoxy .
Application-Specific Comparisons
- Concrete Additives: this compound outperforms non-functionalized silanes in hydrophobicity and compatibility with cement matrices .
- Conductive Materials : Phenylethynyl-substituted silanes (e.g., Tetrakis(2-phenylethynyl)silane) are preferred over alkoxy variants for electronic applications due to π-conjugation .
- CVD Processes: Amino-substituted silanes (e.g., tetrakis(dimethylamino)silane) enable low-temperature film deposition, unlike alkoxy or aryl analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Esterification of Silicic Acid with 2-Methoxyethanol
- Reaction Description: This method involves the esterification of silicic acid (H4SiO4) with 2-(2-methoxyethoxy)ethanol under acidic catalysis. The acid catalyst promotes the replacement of hydroxyl groups on silicic acid with 2-methoxyethoxy groups, yielding tetrakis(2-methoxyethoxy)silane.
- Catalysts Used: Hydrochloric acid (HCl) or sulfuric acid (H2SO4).
- Reaction Conditions: Controlled temperature and pressure are critical, typically carried out in large-scale reactors with stirring to ensure homogeneity.
- Purification: Post-reaction, the mixture undergoes distillation to remove unreacted starting materials and by-products, isolating the pure ester.
Reaction of Silicon Tetrachloride with 2-Methoxyethanol
- Reaction Description: Silicon tetrachloride (SiCl4) reacts with 2-methoxyethanol in the presence of a base or under controlled acidic conditions to substitute chlorine atoms with 2-methoxyethoxy groups.
- Advantages: This method allows for better control over substitution and can yield high-purity products.
- Considerations: The reaction must be carefully monitored to prevent hydrolysis and side reactions.
Industrial Production Methods
Industrial synthesis of this compound typically employs the esterification route, leveraging large-scale reactors to maintain precise control over reaction parameters. The process flow includes:
- Reactant Mixing: Silicic acid and 2-methoxyethanol are mixed with the acid catalyst.
- Reaction Phase: Heated under controlled temperature (often moderate heating) to promote esterification.
- Distillation: Removal of excess alcohol and water by-products.
- Product Isolation: Collection of the purified this compound as a colorless liquid.
Reaction Mechanism and Analysis
Hydrolysis and Condensation
- Hydrolysis: this compound undergoes hydrolysis in aqueous environments, producing 2-methoxyethanol and silanol derivatives. This reaction is significant for understanding the compound's stability and reactivity.
- Condensation: The silanol groups formed can further condense, forming siloxane bonds that lead to polymeric siloxane structures. This property is exploited in materials science for creating coatings and adhesives.
Substitution Reactions
- The ester groups in this compound can be substituted by nucleophiles such as amines or alcohols, enabling the synthesis of functionalized silane derivatives for specialized applications.
Data Table: Summary of Preparation Methods
Preparation Method | Reactants | Catalyst | Reaction Conditions | Purification Method | Advantages | References |
---|---|---|---|---|---|---|
Esterification of Silicic Acid | Silicic acid + 2-methoxyethanol | HCl or H2SO4 | Controlled temperature, stirring | Distillation | High purity, scalable | |
Substitution of Silicon Tetrachloride | SiCl4 + 2-methoxyethanol | Base or acid catalyst | Controlled temperature | Distillation/Extraction | Better control over substitution | Inferred |
Properties
IUPAC Name |
tetrakis(2-methoxyethyl) silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O8Si/c1-13-5-9-17-21(18-10-6-14-2,19-11-7-15-3)20-12-8-16-4/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECNWXDEZOMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](OCCOC)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862855 | |
Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
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Molecular Weight |
328.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Gelest MSDS] | |
Record name | Tetra(methoxyethoxy)silane | |
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CAS No. |
2157-45-1 | |
Record name | Silicic acid (H4SiO4) tetrakis(2-methoxyethyl) ester | |
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Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |
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Record name | Tetrakis(2-methoxyethoxy)silane | |
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Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |
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Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
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Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
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Record name | Tetra 2 Methoxyethoxy Silane | |
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